N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound classified as an oxadiazole derivative. This compound features a unique structure that includes an oxadiazole ring, a thiazole ring, and a benzamide moiety, making it a subject of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is with a molecular weight of 362.4 g/mol.
The synthesis of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves several key steps:
While specific industrial production methods are not extensively documented, scaling up laboratory procedures would involve optimizing reaction conditions to maximize yield and purity. Safety measures must also be implemented to handle potentially hazardous reagents.
The molecular structure of N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can be represented using various chemical notation systems:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 362.4 g/mol |
IUPAC Name | N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide |
InChI | InChI=1S/C19H14N4O2S/c1-12... |
InChI Key | BHSNYTKVJAOPME-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 |
These structural features contribute to its unique chemical properties and biological activities.
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions including:
The mechanism of action for N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets within biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer activities. The exact pathways and targets depend on the specific applications being investigated .
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide possesses several notable physical and chemical properties:
N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]benzamide has potential applications in various fields:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: